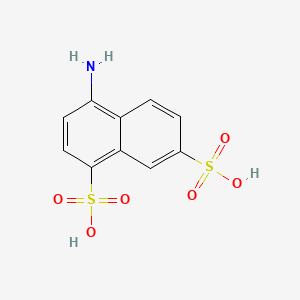

4-aminonaphthalene-1,7-disulfonic acid

Beschreibung

Contextualization within the Class of Aminonaphthalenesulfonic Acids

Aminonaphthalenesulfonic acids are derivatives of naphthalene (B1677914) that contain both at least one amino group and at least one sulfonic acid group. wikipedia.org These compounds are typically colorless, water-soluble solids, a property conferred by the polar sulfonic acid groups. cymitquimica.comsolubilityofthings.com They are crucial precursors in the production of a wide range of synthetic dyes. wikipedia.orgwikipedia.org

The specific properties and applications of an aminonaphthalenesulfonic acid are determined by the number and position of the amino and sulfonic acid groups on the naphthalene rings. This class includes numerous isomers, each with a unique name and set of characteristics. Well-known examples include:

Naphthionic acid (4-Aminonaphthalene-1-sulfonic acid): Used to synthesize azo dyes like Rocceline. wikipedia.org

Laurent's acid (1-Aminonaphthalene-5-sulfonic acid): A precursor for other dye intermediates. wikipedia.org

Cleve's acids (1-Aminonaphthalene-6-sulfonic acid and 1-Aminonaphthalene-7-sulfonic acid): Named after Swedish chemist Per Teodor Cleve and used in producing various dyes. wikipedia.org

Peri acid (1-Aminonaphthalene-8-sulfonic acid): A precursor for dyes such as C.I. Acid Blue 113. wikipedia.org

Tobias acid (2-Aminonaphthalene-1-sulfonic acid): Used in the synthesis of pigments. wikipedia.org

4-Aminonaphthalene-1,7-disulfonic acid is distinguished within this class by having two sulfonic acid groups, which enhances its solubility and influences its reactivity in dye coupling reactions.

Historical Development and Significance in Organic Chemistry

The story of this compound is intrinsically linked to the history of naphthalene and the synthetic dye industry. Naphthalene was first isolated from coal tar in the early 1820s. wikipedia.orgnewworldencyclopedia.orgencyclopedia.com Its discovery was a landmark event, demonstrating that coal could be a source of valuable chemical compounds, not just a fuel. encyclopedia.com The correct structure of naphthalene, consisting of two fused benzene (B151609) rings, was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later. wikipedia.orgnewworldencyclopedia.org

The latter half of the 19th century saw a boom in the synthesis of new organic compounds, driven largely by the demand for synthetic dyes for the textile industry. scribd.com Chemists began to explore the reactions of naphthalene, particularly sulfonation and nitration, followed by reduction, to produce a wide variety of intermediates. The sulfonation of naphthalene, followed by the introduction of an amino group, became a fundamental process for creating dye precursors. britannica.com

Compounds like this compound emerged from this era of intense research and development. The ability to create specific isomers through controlled reaction conditions was a significant achievement in organic synthesis, allowing for the production of dyes with specific colors and properties. The significance of these compounds lies in their role as versatile building blocks, enabling the creation of complex azo dyes through diazotization of the amino group and subsequent coupling reactions. scribd.com

Structural Features and Positional Isomerism of Naphthalenedisulfonic Acids

The structure of this compound is defined by a naphthalene core with an amino group at position 4 and sulfonic acid groups at positions 1 and 7. The precise placement of these functional groups is critical, as different isomers exhibit distinct chemical and physical properties.

Positional isomerism is a key feature of naphthalene chemistry. When naphthalene is sulfonated, the position of the incoming sulfonic acid group is influenced by reaction conditions. For example, sulfonation at lower temperatures tends to favor the formation of naphthalene-1-sulfonic acid, while higher temperatures yield the more stable naphthalene-2-sulfonic acid. cdnsciencepub.com

The introduction of a second sulfonic acid group further complicates the isomeric landscape. The sulfonation of naphthalene-1-sulfonic acid can yield a mixture of disulfonic acids, including the 1,5-, 1,6-, and 1,7-isomers. cdnsciencepub.com Similarly, sulfonating naphthalene-2-sulfonic acid produces a different mixture of isomers. cdnsciencepub.com This demonstrates that the position of the first substituent directs the position of the second.

This principle of positional isomerism is crucial because it dictates the final properties of the molecule. The spatial arrangement of the functional groups affects the electronic properties, solubility, and reactivity of the compound. rsc.org For instance, the specific location of the sulfonic acid groups in this compound influences its coupling behavior in dye synthesis, ultimately determining the color and fastness of the final product. The study of these isomers and their selective synthesis remains a fundamental aspect of organic chemistry. rsc.org

Compound Data

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-aminonaphthalene-1,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2/c11-9-3-4-10(19(15,16)17)8-5-6(18(12,13)14)1-2-7(8)9/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBQMQFABBMNSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058929 | |

| Record name | 1,7-Naphthalenedisulfonic acid, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-74-5 | |

| Record name | 4-Amino-1,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylamine-4,6-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Naphthalenedisulfonic acid, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7-Naphthalenedisulfonic acid, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminonaphthalene-1,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLAMINE-4,6-DISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E1X0Z1F66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis Strategies for 4 Aminonaphthalene 1,7 Disulfonic Acid

Established Industrial Preparative Routes

The industrial production of 4-aminonaphthalene-1,7-disulfonic acid is primarily approached through two established routes: the sulfonation of naphthionic acid and the amination of halogenated naphthalenedisulfonic acids.

Sulfonation of Naphthionic Acid and Related Precursors

One of the primary methods for synthesizing this compound is the direct sulfonation of 4-aminonaphthalene-1-sulfonic acid (naphthionic acid). This process, however, typically results in a mixture of isomers, namely 1-aminonaphthalene-4,7-disulfonic acid and 1-aminonaphthalene-4,6-disulfonic acid. The separation of these isomers is a significant industrial challenge, often making this route less economically viable due to complex and costly purification processes.

The sulfonation of naphthionic acid with oleum (B3057394) (fuming sulfuric acid) can be controlled to some extent by reaction conditions, but achieving high selectivity for the 1,7-disulfonic acid isomer is difficult. A German patent describes that the sulfonation of naphthionic acid leads to a mixture of the 4,6- and 4,7-disulfonic acids, and notes that their separation via calcium salts is not of industrial interest. researchgate.net

| Parameter | Value/Condition |

| Starting Material | Naphthionic acid |

| Sulfonating Agent | Oleum (fuming sulfuric acid) |

| Primary Products | Mixture of 1-aminonaphthalene-4,7-disulfonic acid and 1-aminonaphthalene-4,6-disulfonic acid |

| Key Challenge | Separation of isomeric products |

Amination Reactions of Halogenated Naphthalenedisulfonic Acids

A more selective industrial route involves the amination of a halogenated precursor. Specifically, 1-aminonaphthalene-4,7-disulfonic acid can be prepared from 1-chloronaphthalene-4,7-disulfonic acid. This reaction is carried out by treating the chlorinated compound with ammonia (B1221849). The temperature of this reaction is a critical parameter; at temperatures below 220°C, the desired this compound is formed. google.com If the temperature is raised to between 220°C and 350°C, the reaction proceeds further to yield 1-aminonaphthalene-7-sulfonic acid. google.com

The precursor, 1-chloronaphthalene-4,7-disulfonic acid, can be synthesized by the sulfonation of 1-chloronaphthalene. google.com This multi-step approach, while involving more stages, offers greater control over the final product's isomeric purity.

| Parameter | Value/Condition |

| Starting Material | 1-Chloronaphthalene-4,7-disulfonic acid |

| Reagent | Ammonia |

| Temperature | Below 220°C |

| Product | This compound |

Multi-step Synthetic Pathways from Naphthalene (B1677914) Derivatives

The synthesis of this compound can also be achieved through various multi-step sequences starting from naphthalene. These pathways generally involve a combination of sulfonation, nitration, and reduction reactions. The order and specific conditions of these steps are crucial for directing the substitution patterns on the naphthalene ring to achieve the desired 1,4,7-substitution.

A general approach could involve the dinitration of naphthalene, followed by partial reduction to create an amino group, and then sulfonation. Alternatively, naphthalene can be first sulfonated, then nitrated, and finally, the nitro group is reduced to an amino group. The specific isomers obtained at each step depend heavily on the reaction conditions, such as temperature and the concentration of the sulfonating or nitrating agents. While these routes are theoretically possible, specific, high-yield industrial processes for the selective synthesis of this compound from naphthalene are not well-documented in publicly available literature, suggesting that the precursor-based routes are more common.

Laboratory-Scale Synthesis Methodologies

Detailed laboratory-scale synthesis methods specifically for this compound are not extensively reported in scientific literature. However, general methods for the synthesis of aminonaphthalenesulfonic acids can be adapted. For instance, the sulfonation of naphthionic acid can be carried out in a laboratory setting using concentrated sulfuric acid or oleum under carefully controlled temperature conditions. The resulting mixture of isomers would then require separation, which can be attempted through fractional crystallization of their salts (e.g., sodium or calcium salts), although this is known to be challenging. researchgate.net

A plausible laboratory synthesis would follow the amination route described for industrial preparation. This would involve the synthesis of 1-chloronaphthalene-4,7-disulfonic acid followed by its reaction with ammonia in an autoclave to manage the pressure at the required temperature.

Optimization of Reaction Parameters and Yield Enhancement

For the sulfonation of naphthionic acid, optimization would focus on maximizing the yield of the desired 1,7-isomer while minimizing the formation of the 1,6-isomer and other byproducts. This could involve experimenting with:

Temperature: Lower temperatures generally favor kinetic control, while higher temperatures favor thermodynamic control, which can influence the isomer ratio.

Concentration of Sulfonating Agent: The strength of the oleum can affect the degree of sulfonation and the formation of trisulfonated byproducts.

Reaction Time: Sufficient reaction time is needed for the formation of the disulfonic acid, but prolonged times at high temperatures can lead to decomposition or further sulfonation.

In the amination of 1-chloronaphthalene-4,7-disulfonic acid, key parameters for optimization include:

Temperature Control: Maintaining the temperature below 220°C is crucial to prevent the cleavage of the sulfonic acid group at the 4-position. google.com

Ammonia Concentration and Pressure: The concentration of aqueous ammonia and the pressure in the reaction vessel will influence the reaction rate and completeness.

Catalyst: While not explicitly mentioned for the synthesis of the disulfonic acid, copper catalysts are sometimes used in similar amination reactions to improve efficiency. google.com

Impurity Profiling and Control in Synthetic Processes

The primary impurity in the synthesis of this compound via the sulfonation of naphthionic acid is the isomeric 1-aminonaphthalene-4,6-disulfonic acid. researchgate.net The similar chemical and physical properties of these isomers make their separation difficult. Other potential impurities include unreacted naphthionic acid and over-sulfonated products like 1-aminonaphthalene-2,4,7-trisulfonic acid.

In the amination pathway, potential impurities could include:

Unreacted 1-chloronaphthalene-4,7-disulfonic acid.

The byproduct 1-aminonaphthalene-7-sulfonic acid, if the temperature exceeds the optimal range. google.com

Other isomeric aminonaphthalenedisulfonic acids if the starting chlorinated precursor is not pure.

Control of these impurities relies on precise control of reaction conditions and effective purification of intermediates. High-performance liquid chromatography (HPLC) is a common analytical technique for monitoring the purity and isomer distribution in the synthesis of naphthalenesulfonic acids.

| Synthesis Route | Potential Impurities | Control Measures |

| Sulfonation of Naphthionic Acid | 1-Aminonaphthalene-4,6-disulfonic acid, unreacted naphthionic acid, trisulfonated byproducts | Precise control of temperature and oleum concentration; complex purification steps like fractional crystallization. |

| Amination of 1-Chloronaphthalene-4,7-disulfonic acid | Unreacted 1-chloronaphthalene-4,7-disulfonic acid, 1-aminonaphthalene-7-sulfonic acid | Strict temperature control (below 220°C), purification of the starting material. |

Chemical Reactivity and Transformation Mechanisms of 4 Aminonaphthalene 1,7 Disulfonic Acid

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Nucleus

The naphthalene ring system of 4-aminonaphthalene-1,7-disulfonic acid is subject to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. libretexts.org The outcome of such reactions is directed by the existing substituents. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. Conversely, the sulfonic acid groups (-SO₃H) are deactivating and meta-directing.

The combined influence of these groups makes the naphthalene nucleus less reactive towards electrophiles than unsubstituted naphthalene. However, the strong activating effect of the amino group can still facilitate substitution. For instance, further sulfonation of related aminonaphthalenesulfonic acids can occur under specific conditions. Sulfonation of 1-aminonaphthalene-4-sulfonic acid with oleum (B3057394) can lead to the introduction of additional sulfonic acid groups, forming trisulfonic acids. chemicalbook.com This suggests that under forcing conditions, this compound could potentially undergo further sulfonation, with the position of entry dictated by the complex directing effects of the existing groups.

Reactions Involving the Amino Functional Group

The primary amino group is a key site of reactivity in this compound, enabling a range of important chemical transformations.

A primary aromatic amine, the amino group of this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). organic-chemistry.org The result is the formation of a diazonium salt, a versatile intermediate in organic synthesis. organic-chemistry.org

These diazonium salts are highly useful in coupling reactions, particularly for the synthesis of azo dyes. orgsyn.org The diazonium ion acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, to form an azo compound (-N=N-), which are often intensely colored. Research has demonstrated the use of various aminonaphthalenesulfonic acids, including 4-aminonaphthalene-1-sulfonic acid, as the diazo component in spectrophotometric analysis and dye synthesis. nih.gov The resulting diazonium salt can be coupled with components like 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid (H-acid) or N-(1-naphthyl)ethylenediamine to produce specific dyes. nih.gov

Table 1: Diazotization and Coupling Reaction Overview

| Reaction Step | Reagents | Intermediate/Product | Significance |

|---|---|---|---|

| Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | Naphthalene-1-diazonium-4,6-disulfonate | Formation of a reactive diazonium salt intermediate. organic-chemistry.org |

The nucleophilic nature of the primary amino group allows it to react with carboxylic acid derivatives, such as acid chlorides and anhydrides, in acylation reactions to form amides. google.com These reactions are fundamental in organic synthesis for protecting the amino group or for building more complex molecular structures. mdpi.com The conversion of the amino group to an acetylamino (-NHCOCH₃) or benzoylamino (-NHCOPh) group is a common strategy. google.com This transformation alters the electronic properties of the substituent, changing it from a strong activator to a moderate activator, which can be useful in controlling the regioselectivity of subsequent electrophilic substitution reactions. General methods for direct amidation of carboxylic acids with amines are also well-established, often requiring activating agents or catalysts to proceed efficiently. mdpi.comnih.gov

The functional groups of this compound present opportunities for both reduction and oxidation, although specific literature on this particular isomer is sparse. Generally, the amino group in aromatic compounds can be subject to oxidation, though this can often lead to complex mixtures or polymerization unless carefully controlled. Conversely, the naphthalene ring system itself can be reduced under specific catalytic hydrogenation conditions, though this typically requires high pressures and temperatures and can affect other functional groups. In the related compound 4-amino-5-hydroxynaphthalene-1,7-disulfonic acid, the amino group can be reduced, although this is less common as it is already in a reduced state. More typically, other functional groups on the ring would be targeted for reduction.

Reactions Involving the Sulfonic Acid Functional Groups

The two sulfonic acid groups are robust but can be removed or replaced under specific, often harsh, reaction conditions.

Desulfonation is the removal of a sulfonic acid group from an aromatic ring. This is typically an acid-catalyzed hydrolysis reaction, essentially the reverse of sulfonation. The process usually involves heating the sulfonic acid in dilute aqueous acid, often with superheated steam. The ease of desulfonation depends on the position of the sulfonic acid group on the naphthalene ring and the presence of other substituents. For some naphthalenesulfonic acid isomers, desulfonation can occur selectively, allowing for the isolation of specific isomers. For example, in the case of 2-aminonaphthalene-1,5-disulfonic acid, one of the sulfonic acid groups can be removed to yield 2-aminonaphthalene-5-sulfonic acid. wikipedia.org This suggests that selective desulfonation of this compound might be possible under carefully controlled conditions, potentially yielding either 4-aminonaphthalene-1-sulfonic acid or 4-aminonaphthalene-7-sulfonic acid.

Table 2: Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | 1-Aminonaphthalene-4,6-disulfonic acid, Dahl's acid II |

| 4-Aminonaphthalene-1-sulfonic acid | Naphthionic acid, Piria's acid |

| 1-Aminonaphthalene-4,6-trisulfonic acid | - |

| Sodium nitrite | - |

| Hydrochloric acid | - |

| Nitrous acid | - |

| 8-Amino-1-hydroxynaphthalene-3,6-disulfonic acid | H-acid |

| N-(1-Naphthyl)ethylenediamine | - |

| 2-Aminonaphthalene-1,5-disulfonic acid | - |

| 2-Aminonaphthalene-5-sulfonic acid | Dahl's acid, Dressel acid |

| 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid | Chicago Acid, Gamma Acid |

Formation of Sulfonate Salts and Esters

The presence of two sulfonic acid groups makes this compound a strong Brønsted acid. This acidity is the basis for one of its most fundamental reactions: the formation of sulfonate salts.

Sulfonate Salts: As strong acids, the sulfonic acid groups readily donate their protons to a base in a standard acid-base neutralization reaction. This process is typically straightforward and results in the formation of a stable salt, which often has greater water solubility than the free acid. The reaction with aqueous alkali, such as sodium hydroxide (B78521), is a common method for converting sulfonic acids into their corresponding salts. google.comatamanchemicals.com The neutralization can be performed with a variety of inorganic and organic bases.

Below is a table of representative salt formation reactions.

| Reactant Base | Base Type | Product Salt | Reaction Type |

| Sodium Hydroxide (NaOH) | Strong Base | Disodium 4-aminonaphthalene-1,7-disulfonate | Neutralization |

| Potassium Hydroxide (KOH) | Strong Base | Dipotassium 4-aminonaphthalene-1,7-disulfonate | Neutralization |

| Calcium Hydroxide (Ca(OH)₂) | Strong Base | Calcium 4-aminonaphthalene-1,7-disulfonate | Neutralization |

| Ammonia (B1221849) (NH₃) | Weak Base | Diammonium 4-aminonaphthalene-1,7-disulfonate | Neutralization |

| Sodium Bicarbonate (NaHCO₃) | Weak Base | Disodium 4-aminonaphthalene-1,7-disulfonate | Neutralization |

Sulfonate Esters: The formation of sulfonate esters from sulfonic acids is a more complex transformation than salt formation. Direct esterification by heating a sulfonic acid with an alcohol is generally not a favored process. Instead, sulfonate esters are typically synthesized by reacting an alcohol with a more reactive derivative of the sulfonic acid, such as a sulfonyl chloride. csbsju.edulibretexts.org Therefore, the esterification of this compound would conceptually involve a two-step process:

Conversion of the sulfonic acid groups to sulfonyl chloride groups, for example, by using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Reaction of the resulting 4-aminonaphthalene-1,7-disulfonyl chloride with an alcohol or phenol to form the corresponding diester.

While sulfonate esters are crucial intermediates in organic synthesis, serving as excellent leaving groups in nucleophilic substitution reactions, specific research detailing the synthesis of sulfonate esters from this compound is not extensively documented in the reviewed literature. nih.govresearchgate.net

The table below illustrates the conceptual formation of sulfonate esters from various alcohols following the activation of the sulfonic acid groups.

| Alcohol Reactant | Alcohol Type | Theoretical Ester Product |

| Methanol (B129727) (CH₃OH) | Primary Alcohol | Dimethyl 4-aminonaphthalene-1,7-disulfonate |

| Ethanol (C₂H₅OH) | Primary Alcohol | Diethyl 4-aminonaphthalene-1,7-disulfonate |

| Isopropanol ((CH₃)₂CHOH) | Secondary Alcohol | Diisopropyl 4-aminonaphthalene-1,7-disulfonate |

| Phenol (C₆H₅OH) | Phenol | Diphenyl 4-aminonaphthalene-1,7-disulfonate |

Nucleophilic Aromatic Substitution with Sulfonic Acid Leaving Groups

In the realm of nucleophilic aromatic substitution (SₙAr) reactions, the sulfonate group (–SO₃⁻) is typically considered a poor leaving group. Its departure from an aromatic ring is energetically unfavorable under standard conditions. However, this substitution becomes feasible under harsh reaction conditions, most notably through a process known as alkaline fusion.

This transformation is of significant industrial importance for the synthesis of naphthols from naphthalenesulfonic acids. wikipedia.org In this reaction, a naphthalenesulfonic acid is heated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), at high temperatures (often exceeding 200°C). Under these conditions, the highly nucleophilic hydroxide ion (OH⁻) can attack the carbon atom attached to the sulfonic acid group, displacing it to form a naphthol.

For this compound, alkaline fusion would involve the substitution of one or both sulfonate groups by hydroxyl groups. While specific studies on this exact molecule are limited, the principle is well-established for a wide range of aminonaphthalenesulfonic acids. wikipedia.org For instance, the conversion of 1-aminonaphthalene-5-sulfonic acid into 5-amino-1-naphthol (B160307) upon treatment with NaOH demonstrates this type of nucleophilic substitution. wikipedia.org

| General Reaction | Reactant | Reagent | Conditions | Product Type |

| Alkaline Fusion | Aminonaphthalenesulfonic Acid | Sodium Hydroxide (NaOH) | High Temperature (>200°C) | Aminonaphthol |

Derivatives and Analogues of 4 Aminonaphthalene 1,7 Disulfonic Acid: Synthetic Access and Research Utility

Synthesis of Monosulfonated and Trisulfonated Aminonaphthalenes

The degree of sulfonation on the aminonaphthalene core is a critical determinant of the compound's properties, particularly its solubility and reactivity. The synthetic strategies to access monosulfonated and trisulfonated aminonaphthalenes are well-established, typically involving the sulfonation of an aminonaphthalene or the reduction of a nitronaphthalenesulfonic acid.

Monosulfonated Aminonaphthalenes: These compounds, featuring a single sulfonic acid group, are key intermediates in the synthesis of dyes. wikipedia.orgwikipedia.org A prominent example is 4-aminonaphthalene-1-sulfonic acid, also known as naphthionic acid. wikipedia.org Its preparation is typically achieved through the direct sulfonation of 1-aminonaphthalene with sulfuric acid. wikipedia.org Other important monosulfonated isomers include the Cleve's acids (1,6-Cleve's acid and 1,7-Cleve's acid), which are also produced via sulfonation of 1-aminonaphthalene. wikipedia.org The specific isomer obtained can be influenced by reaction conditions.

Trisulfonated Aminonaphthalenes: The introduction of three sulfonic acid groups further enhances water solubility. A common synthetic route involves the reduction of a corresponding nitronaphthalene trisulfonic acid. For instance, 1-aminonaphthalene-3,6,8-trisulfonic acid is prepared by the catalytic hydrogenation of 8-nitronaphthalene-1,3,6-trisulfonic acid salts. google.com This process can be carried out using hydrogen gas under pressure with catalysts like cobalt, palladium, or platinum sulfides at a controlled pH and temperature. google.com Another example is the preparation of 8-aminonaphthalene-1,3,5-trisulfonic acid trisodium (B8492382) salt, which is synthesized from its corresponding acid form by treatment with sodium hydroxide (B78521) and precipitation with ethanol. These highly sulfonated compounds are valuable in applications requiring high water solubility, such as in certain dyes or as fluorescent labels in biochemical analyses. nih.govnih.gov

| Compound Name | Class | General Synthetic Route | Precursor | Reference |

|---|---|---|---|---|

| 4-Aminonaphthalene-1-sulfonic acid (Naphthionic acid) | Monosulfonated | Sulfonation | 1-Aminonaphthalene | wikipedia.org |

| 1-Aminonaphthalene-6-sulfonic acid (1,6-Cleve's acid) | Monosulfonated | Sulfonation | 1-Aminonaphthalene | wikipedia.org |

| 1-Aminonaphthalene-3,6,8-trisulfonic acid | Trisulfonated | Reduction of nitro group | 8-Nitronaphthalene-1,3,6-trisulfonic acid | google.com |

| 8-Aminonaphthalene-1,3,5-trisulfonic acid | Trisulfonated | Salt formation | 8-Aminonaphthalene-1,3,5-trisulfonic acid |

Preparation of Hydroxylated Aminonaphthalenedisulfonic Acid Derivatives (e.g., 4-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid)

The introduction of a hydroxyl group onto the aminonaphthalenedisulfonic acid scaffold creates compounds with altered electronic properties and new potential for reactivity, particularly in the synthesis of complex dyes. 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, commonly known as H-acid, is a prototypical example of this class. cymitquimica.com These compounds are versatile building blocks, with the amino and hydroxyl groups providing sites for further chemical modification. cymitquimica.com

A representative synthesis for a hydroxylated aminonaphthalenedisulfonic acid is the preparation of 2-amino-5-naphthol-1,7-disulfonic acid. This process starts with 7-amino-4-hydroxy-2-naphthalene sulfonic acid as the raw material. google.com The starting material is dissolved to form an alkaline solution, and the sulfonation is achieved by the successive addition of manganese dioxide and sodium pyrosulfite at a controlled temperature (40-55 °C) and pH (6.5-8), yielding the final product with high purity. google.com The presence of both amino and hydroxyl groups allows for electrophilic substitution reactions, making these compounds valuable intermediates in organic synthesis. cymitquimica.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 130-23-4 | aksci.compharmaffiliates.com |

| Molecular Formula | C₁₀H₉NO₇S₂ | cymitquimica.compharmaffiliates.com |

| Molecular Weight | 319.31 g/mol | cymitquimica.compharmaffiliates.com |

| Physical State | Solid | cymitquimica.com |

| Melting Point | 235°C (decomposes) | aksci.com |

| Solubility | Soluble in water | cymitquimica.com |

N-Substituted Derivatives and Their Chemical Behavior

Modification of the amino group in aminonaphthalenesulfonic acids leads to N-substituted derivatives with distinct chemical behaviors. These substitutions can range from simple alkyl or aryl groups to more complex acyl moieties, influencing the compound's reactivity, stability, and potential applications.

One common modification is N-acylation. N-acyl aminonaphthalene disulfonic acid derivatives have been studied for their purity and characterization, often requiring specialized analytical techniques like thin-layer chromatography with flame ionization detection. nih.gov The acylation can alter the electronic properties of the naphthalene (B1677914) system and is a key step in the synthesis of certain functional materials.

Another important class of N-substituted derivatives arises from reactions like the Bucherer reaction or related aminations. For example, heating 1-aminonaphthalene-8-sulfonic acid (peri-acid) with anilinium salts results in the formation of the N-phenyl derivative, a precursor to important dyes. wikipedia.org Furthermore, the development of catalytic oxidative cross-coupling reactions has enabled the synthesis of unsymmetrical biaryls from N,N-disubstituted aminonaphthalenes and phenols, showcasing the reactivity of the N-substituted core under specific catalytic conditions. nih.gov The synthesis of amide derivatives, such as α-hydroxy amides, can be achieved through the direct amidation of acids with primary amines, including naphthylamines, under solvent- and catalyst-free conditions. researchgate.net

Metal Complexes and Coordination Chemistry of Sulfonated Naphthalene Ligands

The sulfonic acid and amino groups present in aminonaphthalenesulfonic acids and their derivatives make them excellent ligands for coordinating with metal ions. The resulting metal complexes exhibit unique spectroscopic, electronic, and potentially catalytic properties.

The coordination chemistry of these ligands has been explored with various metals. For example, tin complexes have been synthesized using 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a ligand. mdpi.com The reaction of the ligand with organotin chlorides (like triphenyltin (B1233371) chloride or dibutyltin (B87310) dichloride) in methanol (B129727) yields stable tin-naphthalene sulfonic acid complexes. mdpi.com Characterization using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy confirms the coordination of the tin metal to the ligand. mdpi.com Specifically, shifts in the vibrational frequencies of the NH₂, C–N, and C–O groups in the IR spectrum, as well as changes in the chemical shifts of protons in the ¹H NMR spectrum, provide evidence of complexation. mdpi.com These complexes have been investigated for their potential as photostabilizers for polymers like PVC. mdpi.com

| Spectroscopic Technique | Observed Features | Interpretation | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Distinguished bands for NH₂, C–N, and C–O groups with shifted wavelengths compared to the free ligand. | Confirmation of complexation between the ligand and the tin atom. | mdpi.com |

| ¹H NMR Spectroscopy | Presence of exchangeable broad singlets for SO₃H and NH₂ protons, along with signals for naphthyl and substituent groups. | Confirmation of the structure of the complexes. | mdpi.com |

| ¹¹⁹Sn NMR Spectroscopy | Spectral data confirms the structures of the tin complexes. | Elucidation of the coordination environment around the tin center. | mdpi.com |

Analytical Characterization Methodologies for 4 Aminonaphthalene 1,7 Disulfonic Acid

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating 4-aminonaphthalene-1,7-disulfonic acid from impurities and quantifying its concentration in various matrices. Techniques such as HPLC, UPLC, and ion chromatography are particularly well-suited for this purpose due to the compound's ionic and polar nature.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aminonaphthalenesulfonic acids. A specific reverse-phase (RP) HPLC method has been developed for the separation of this compound. sielc.com

Method Development: The established method utilizes a reverse-phase mechanism to achieve separation. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid used as a modifier to control the pH and improve peak shape. sielc.com For applications requiring detection by mass spectrometry (MS), the non-volatile phosphoric acid can be substituted with a volatile acid, such as formic acid. sielc.com A specialized reverse-phase column with low silanol (B1196071) activity, such as the Newcrom R1, is recommended for this analysis. sielc.com

Method Validation: While a specific method has been outlined, full validation according to regulatory guidelines is a critical step for its implementation in quality control. The validation process ensures the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters that must be assessed include:

Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components, such as isomers or degradation products.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specified range. A correlation coefficient (r²) of ≥0.999 is typically desired.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies on spiked samples.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Below is a table summarizing the typical chromatographic conditions for the analysis of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Technique | Reverse-Phase (RP) HPLC | sielc.com |

| Column | Newcrom R1 or similar C18 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.com |

| Acid Modifier | Phosphoric Acid (for UV detection) or Formic Acid (for MS detection) | sielc.com |

| Detection | UV or Mass Spectrometry (MS) | sielc.com |

The principles of the HPLC method for this compound are directly applicable to Ultra-High-Performance Liquid Chromatography (UPLC). By employing columns packed with smaller particles (typically ≤3 µm), UPLC systems can achieve significantly faster analysis times and improved resolution compared to traditional HPLC. sielc.com This makes UPLC a highly efficient option for high-throughput screening and quality control environments where rapid analysis is crucial. sielc.com

Ion chromatography (IC) is a powerful technique for the determination of ionic species and is well-suited for analyzing highly polar compounds like this compound. The molecule contains both a basic amino group and two acidic sulfonic acid groups, making it amenable to analysis by either cation-exchange or anion-exchange chromatography.

Anion-Exchange Chromatography: This would be the primary mode for analyzing the sulfonate groups. The stationary phase contains fixed positive charges that interact with the negatively charged sulfonate moieties. Elution is typically achieved by using a mobile phase (eluent) containing competing anions (e.g., carbonate, hydroxide (B78521), or chloride) or by altering the pH.

Cation-Exchange Chromatography: This mode can be used to analyze the protonated amino group. The stationary phase carries negative charges, and elution is managed with an acidic mobile phase containing competing cations.

While IC is a theoretically sound approach for the analysis of this compound, specific, published methods detailing the ion chromatographic separation of this compound were not identified in a review of available literature. The development of such a method would require optimization of the column type, eluent composition and concentration, and detector settings.

Spectroscopic Identification Methods

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. NMR provides detailed information about the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR would provide critical data for confirming the substitution pattern on the naphthalene (B1677914) ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H NMR | ||

| Aromatic Protons | ~7.0 - 8.5 | Complex splitting patterns (doublets, doublets of doublets) are expected due to coupling between adjacent protons on the naphthalene rings. The exact shifts are influenced by the electronic effects of the amino and sulfonate groups. |

| Amino Protons (NH₂) | Broad signal, variable | The chemical shift is dependent on solvent, concentration, and temperature. |

| ¹³C NMR | ||

| C-S (Sulfonated Carbons) | ~130 - 145 | Deshielded due to the electronegative sulfur atom. |

| C-N (Amino-substituted Carbon) | ~140 - 150 | Deshielded due to the electronegative nitrogen atom. |

Note: These are predicted values. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, IR spectroscopy would confirm the presence of the amino (N-H), sulfonic acid (S=O, O-H), and aromatic (C=C, C-H) groups.

While a specific, published IR spectrum for this compound could not be located in the reviewed literature, the expected characteristic absorption bands can be tabulated based on known functional group frequencies.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino Group | N-H Stretch | 3300 - 3500 (typically two bands for primary amine) |

| N-H Bend | 1590 - 1650 | |

| Sulfonic Acid Group | O-H Stretch | 2500 - 3300 (broad) |

| S=O Asymmetric Stretch | 1340 - 1350 | |

| S=O Symmetric Stretch | 1150 - 1165 | |

| S-O Stretch | 1030 - 1060 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the determination of the molecular weight and elucidation of the structural features of this compound through fragmentation analysis. The compound has a molecular formula of C₁₀H₉NO₆S₂ and a molecular weight of approximately 303.31 g/mol . alfa-chemistry.com

In a mass spectrometry experiment, the molecule is first ionized, and the resulting molecular ion is detected. For this compound, the molecular ion peak [M]⁻ would be expected at m/z 302 in negative ion mode, corresponding to the loss of a proton, or at m/z 304 in positive ion mode, corresponding to the addition of a proton.

The fragmentation of this compound under mass spectrometry can be predicted based on the general principles of fragmentation for aromatic sulfonic acids and amines. The presence of two sulfonyl groups and an amino group on the naphthalene core dictates the primary fragmentation pathways.

A plausible fragmentation pattern would involve the following key steps:

Loss of Sulfonic Acid Groups: A primary and highly characteristic fragmentation pathway for sulfonic acids is the loss of SO₃ (sulfur trioxide), which corresponds to a neutral loss of 80 Da. Given the presence of two such groups, sequential losses are highly probable.

Cleavage of the Naphthalene Ring: The aromatic ring system can undergo cleavage, leading to a variety of smaller fragment ions.

A summary of expected key fragments is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Formula | Mass (m/z) | Description |

|---|---|---|---|

| [M-H]⁻ | C₁₀H₈NO₆S₂⁻ | 302 | Molecular Ion (deprotonated) |

| [M-SO₃-H]⁻ | C₁₀H₈NO₃S⁻ | 222 | Loss of one SO₃ group |

| [M-2SO₃-H]⁻ | C₁₀H₈N⁻ | 142 | Loss of two SO₃ groups |

Electrochemical Analysis Methods

Electrochemical methods are employed to investigate the redox properties of this compound. Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) can provide insights into the oxidation and reduction potentials of the molecule, which are largely influenced by the electroactive amino group on the naphthalene ring.

While specific studies detailing the electrochemical behavior of this compound are not extensively available, the analysis of structurally similar compounds, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid, offers valuable comparative data. For this related compound, electrochemical studies have shown that it undergoes a predominantly diffusion-controlled, one-electron oxidation process. nih.gov The pH of the solution also plays a critical role, indicating the involvement of protons in the electrochemical reaction. nih.gov

It can be inferred that this compound would also exhibit an oxidation peak corresponding to the oxidation of the amino group. The potential at which this oxidation occurs would be influenced by the electron-withdrawing nature of the two sulfonic acid groups. The general reaction at the anode can be depicted as the oxidation of the aromatic amine.

The electrochemical analysis would typically involve a three-electrode system, comprising a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). nih.gov The resulting voltammograms would provide key data on the electrochemical characteristics of the compound.

Table 2: Electrochemical Parameters and Inferred Behavior of this compound

| Parameter | Description | Inferred Characteristics |

|---|---|---|

| Oxidation Potential (Epa) | The potential at which the oxidation peak occurs. | Expected to be influenced by the electron-withdrawing sulfonic acid groups. |

| Reduction Potential (Epc) | The potential at which the reduction peak occurs. | May not be readily observed, as the primary electroactive group is the amine. |

| Electron Transfer | The number of electrons involved in the redox reaction. | Likely a one-electron process for the amine oxidation, by analogy to similar compounds. nih.gov |

| Effect of pH | The dependence of the redox potentials on the pH of the electrolyte. | Proton participation is expected, leading to a shift in peak potentials with pH. nih.gov |

Applications of 4 Aminonaphthalene 1,7 Disulfonic Acid in Chemical Science and Technology

Role as an Intermediate in Azo Dye Synthesis

The most established application of 4-aminonaphthalene-1,7-disulfonic acid is its role as an intermediate in the synthesis of azo dyes. The fundamental chemistry enabling this application involves a two-step process: the diazotization of its primary amino group, followed by a coupling reaction with another aromatic compound.

The process begins with the conversion of the amino group on the naphthalene (B1677914) ring into a highly reactive diazonium salt (-N₂⁺). This is typically achieved by treating the acid with nitrous acid (generated in-situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures. The resulting diazonium salt is an electrophile that readily attacks electron-rich aromatic compounds (coupling components), such as phenols or anilines, to form an azo compound characterized by the -N=N- linkage. This azo bridge connects the two aromatic systems and forms the chromophore responsible for the dye's color. The two sulfonic acid groups ensure the final dye has good water solubility, a critical property for application in aqueous dyeing processes.

Precursor for Reactive Dyes for Textiles and Other Materials

While specific commercial reactive dyes derived directly from this compound are not extensively documented in public literature, the utility of its structural isomers is well-established and illustrates the synthetic principle. For instance, closely related compounds like 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid and 7-aminonaphthalene-1,3-disulfonic acid are precursors to a wide range of reactive dyes, including various "Reactive Red" and "Reactive Yellow" dyes. dyestuffintermediates.comdyestuffintermediates.com

In the synthesis of reactive dyes, the aminonaphthalenedisulfonic acid intermediate is first diazotized and then coupled to a suitable partner. The resulting azo compound also incorporates a reactive group (e.g., a triazine or vinyl sulfone moiety) that can form a stable, covalent bond with the functional groups (typically hydroxyl groups) on textile fibers like cotton. This covalent bonding is responsible for the high wash fastness and durability of reactive dyes on cellulosic materials.

Application in Food Colorant Chemistry (as an intermediate for certain food dyes)

The lineage of this compound connects it to the synthesis of certain food-grade colorants. It is known to be derived from the sulfonation of 4-aminonaphthalene-1-sulfonic acid (naphthionic acid). chemicalbook.com Naphthionic acid itself is a key precursor for several important food and acid dyes, including C.I. Food Red 7 (Ponceau SX) and C.I. Food Red 9 (Amaranth). dyestuffintermediates.comwikipedia.org The synthesis pathway involves the diazotization of naphthionic acid and its subsequent coupling with a specific naphthol sulfonic acid. dyestuffintermediates.com The role of this compound in this context is that of a related intermediate within the broader family of sulfonated aminonaphthalenes used in colorant manufacturing.

Contributions to Advanced Materials Chemistry

The distinct structural features of this compound lend themselves to the creation of advanced functional materials, particularly polymers with tailored properties.

Polymer Synthesis and Functionalization with Sulfonic Acid Groups

Research has demonstrated the potential of aminonaphthalene disulfonic acids in creating novel polymers. A study on the regioselectively functionalized synthesis of poly(amino naphthalene disulfonic acid) highlights its role as a monomer. documentsdelivered.com The amino group provides a reactive site for polymerization, allowing it to be incorporated into polymer backbones.

The two sulfonic acid groups attached to the naphthalene ring are particularly significant. When this monomer is used to create a polymer, these groups become pendant side chains, effectively functionalizing the entire polymer matrix with a high density of acidic sites. This approach is valuable for creating sulfonated polymers with specific functionalities. For example, research on the related monomer 4-aminonaphthalene-1-sulfonic acid shows it can be used to synthesize fluorescent polymers. researchgate.net

| Research Finding | Monomer Used | Polymer Type | Key Feature/Application | Source |

| Regioselective Synthesis | Amino naphthalene disulfonic acid | Poly(amino naphthalene disulfonic acid) | Functionalized polymer with sulfonic acid groups | documentsdelivered.com |

| Fluorescent Polymer Synthesis | 4-Amino naphthalene-1-sulfonic acid | Fluorescent Alginate Polymer | Positive solvatochromism, potential as a polarity sensor | researchgate.net |

Development of Ion-Exchange Materials

Polymers functionalized with sulfonic acid groups are effective cation-exchange materials. The protons of the -SO₃H groups are mobile and can be exchanged for other positive ions. The synthesis of polymers like poly(amino naphthalene disulfonic acid) is therefore directly relevant to the development of ion-exchange materials. documentsdelivered.com These materials are crucial in applications such as water softening and deionization.

Furthermore, sulfonated polymers are heavily researched for use as proton-exchange membranes (PEMs) in fuel cells. These membranes must efficiently transport protons from the anode to the cathode while preventing the passage of fuel. The high density of sulfonic acid groups on polymers derived from this compound would facilitate high proton conductivity, a key requirement for efficient PEM performance.

Utilization in Biochemical Assays and Microscopic Staining Techniques (as a chemical tool)

The inherent properties of the this compound molecule, particularly its aromatic nature and acidic functional groups, suggest its utility as a specialized tool in biochemical and microscopic analysis.

Utilization in Biochemical Assays

Naphthalene derivatives are often fluorescent, and this property is exploited in the design of molecular probes for biochemical assays. A study involving the closely related 4-aminonaphthalene-1-sulfonic acid demonstrated that a polymer derived from it exhibited positive solvatochromism, meaning its fluorescence emission changes with the polarity of its environment. researchgate.net This property allowed the material to function as a sensor for medium polarity. researchgate.net By analogy, this compound, with its similar naphthalene core, possesses the potential to be used as or incorporated into fluorescent labels or probes for detecting specific analytes or studying molecular interactions in biological systems.

Microscopic Staining Techniques

In microscopy, stains are used to add contrast to biological specimens. Dyes are classified based on the charge of their chromophore (color-bearing ion). This compound is a strong acid due to its two sulfonic acid groups. In an aqueous solution, these groups deprotonate to form negatively charged sulfonate ions (-SO₃⁻). This classifies the molecule as an acidic dye .

Acidic dyes bind to positively charged (basophilic or acidophilic) components within cells and tissues. Therefore, this compound would be expected to stain structures rich in cationic proteins, such as the cytoplasm and collagen in connective tissue. It functions as a negative stain for negatively charged structures like the cell nucleus (due to DNA) or the bacterial cell wall. This staining principle is fundamental to many histological and cytological procedures.

Applications in Fluorescent Probe Design and Synthesis

While specific research detailing the use of this compound as a fluorescent probe is not prominent, its structural motifs are highly relevant to this field. Naphthalene derivatives are well-known fluorophores. The amino group provides a reactive handle for derivatization, for example, through the formation of Schiff bases by reacting with aldehydes, which can produce new compounds with unique photophysical properties. nih.gov The sulfonic acid groups enhance water solubility, a desirable feature for probes used in biological systems. By analogy, related compounds like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and anilinonaphthalenesulfonates (ANS) are widely used as fluorescent probes to study protein conformation and other biological phenomena. frontiersin.org The rigid naphthalene structure of this compound provides a platform that could be functionalized to create novel probes for detecting ions or biomolecules.

Relevance in Environmental Chemistry Research

The relevance of this compound in environmental chemistry is linked to its role as a precursor for azo dyes. Azo dyes are a major class of pollutants in wastewater from the textile and other industries. gsconlinepress.com These dyes are designed to be stable and are often resistant to aerobic biodegradation, in part due to the presence of sulfonic acid groups. mst.dk

Environmental research focuses on the fate of these dyes in wastewater treatment plants and in the environment. Under anaerobic (oxygen-free) conditions, such as those found in some sediments or anaerobic digesters, microorganisms can break down azo dyes. mst.dknih.gov A key step in this degradation is the reductive cleavage of the azo (-N=N-) bond. This cleavage breaks the dye molecule apart, leading to decolorization of the water, but it also releases the aromatic amines that were originally used to synthesize the dye. gsconlinepress.com Therefore, if a dye were synthesized from this compound, its anaerobic degradation could release this compound back into the environment. The study of these degradation pathways and the potential toxicity of the resulting aromatic amines is a significant area of environmental chemistry research.

Theoretical and Computational Investigations of 4 Aminonaphthalene 1,7 Disulfonic Acid

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties like geometry, electronic energies, and reactivity indices. By calculating the electron density, DFT can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior.

While specific DFT studies focused exclusively on 4-aminonaphthalene-1,7-disulfonic acid are not extensively documented in the literature, research on closely related aminonaphthalene sulfonic acid derivatives provides a strong framework for understanding its electronic characteristics. For instance, computational studies on compounds like 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) and other 4-aminonaphthalene derivatives have been performed using DFT methods. journalirjpac.comresearchgate.netjeires.com These studies typically analyze frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to determine the molecule's reactivity and electronic stability. researchgate.netjeires.com

The presence of electron-donating groups (like the amino group) and electron-withdrawing groups (the sulfonic acid groups) on the naphthalene (B1677914) core significantly influences the electronic properties. DFT calculations on diaminonaphthalene molecules, for example, have shown that the position of amino substituents affects the electronic and structural properties, leading to a decrease in the energy gap and facilitating easier oxidation. utq.edu.iqresearchgate.net For this compound, the amino group would increase the HOMO energy level, making the molecule susceptible to electrophilic attack, while the sulfonic acid groups would lower the LUMO energy, influencing its electron-accepting capabilities.

A computational study on various 4-aminonaphthalene derivatives investigated as corrosion inhibitors provides data on key electronic parameters calculated via DFT. researchgate.netjeires.comjeires.com Although this compound was not included, the data for related molecules illustrate the type of information obtainable from DFT.

Table 1: Calculated Electronic Properties of Selected 4-Aminonaphthalene Derivatives using DFT Data extracted from studies on corrosion inhibition.

| Compound Name | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 4-Amino-naphthalene-1-ol (4ANO) | -5.197 | -1.605 | 3.592 |

| Naphthalene-1,4-diamine (N4D) | -4.952 | -0.925 | 4.027 |

| 4-Amino-naphthalene-1-carboxylic acid (4ANC) | -5.252 | -1.687 | 3.565 |

| 4-Amino-2H-naphthalene-1-one (4AHN) | -5.224 | -2.041 | 3.183 |

Source: Adapted from studies on 4-aminonaphthalene derivatives. researchgate.netjeires.comjeires.com

These parameters are crucial for understanding the molecule's stability and reactivity. A smaller energy gap (ΔE) generally implies higher reactivity.

Molecular Dynamics Simulations of Solvation and Interactions

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules. researchgate.net It allows researchers to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes, solvent effects, and intermolecular interactions. researchgate.net MD simulations are particularly valuable for understanding how a molecule like this compound, with its polar sulfonic acid groups and amphiphilic nature, behaves in an aqueous environment.

While direct MD simulation studies on this compound are scarce, research on related systems highlights the potential of this technique. For example, MD simulations have been employed to study the interaction of N-acyl aminonaphthalene disulphonic acid derivatives with biological targets. nih.gov Another study used MD simulations to investigate the interaction of 4-acetylamino-5-hydroxynaphthalene-2,7-disulfonic acid with an enzyme's catalytic domain, providing insights into its pharmacological activity. researchgate.net These studies demonstrate how MD can elucidate the binding modes and interaction energies between a ligand and a protein or other molecular target. The insights from these simulations are critical in fields like drug design and materials science. researchgate.net

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting the reactivity of molecules and mapping out potential reaction pathways. Methods derived from DFT, such as the analysis of Fukui functions and electrostatic potential maps, can identify the most reactive sites within a molecule for electrophilic or nucleophilic attack. researchgate.net

For this compound, the amino group (-NH2) is an activating group, making the aromatic ring more susceptible to electrophilic substitution. Conversely, the sulfonic acid groups (-SO3H) are deactivating and meta-directing. Computational models can quantify these effects and predict the most likely positions for further chemical reactions. For example, DFT calculations can help understand the mechanisms of sulfonation on aromatic compounds, a key reaction in the synthesis of such molecules. nih.govrsc.orgresearchgate.netyoutube.com

A computational study on 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) investigated its potential for polymerization by analyzing radical cations and frontier molecular orbitals, suggesting that such methods are useful for predicting homo-polymerization pathways. journalirjpac.com Similarly, studies on other aminonaphthalene derivatives have used DFT to predict sites susceptible to corrosion, which relates directly to the molecule's chemical reactivity at a surface. researchgate.netjeires.com These computational approaches allow for a rational design of new materials and a deeper understanding of reaction mechanisms without the need for extensive experimental work.

Conformational Analysis and Molecular Recognition Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, or conformers, can have different energies and chemical properties. For a molecule like this compound, rotation around the C-S and C-N bonds can lead to various conformers. Computational methods, particularly DFT, are used to calculate the energies of these conformers and identify the most stable structures.

Understanding the preferred conformation is crucial for studying molecular recognition, which is the specific interaction between two or more molecules through non-covalent forces. The shape and charge distribution of a molecule, determined by its conformation, dictates how it will bind to other molecules, such as receptors or host molecules in supramolecular chemistry.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems made up of a discrete number of assembled molecular subunits or components. globethesis.com The forces responsible for the spatial organization are non-covalent intermolecular forces, including hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and electrostatic interactions. Self-assembly is a process in which a disordered system of pre-existing components forms an organized structure as a consequence of specific, local interactions among the components themselves, without external direction.

Naphthalene derivatives are well-known building blocks in supramolecular chemistry due to the rigid and planar nature of the naphthalene core, which promotes π-π stacking interactions. acs.orgthieme-connect.comthieme-connect.de The functional groups attached to the naphthalene ring play a critical role in directing the self-assembly process. In this compound, the amino and sulfonic acid groups are capable of forming strong hydrogen bonds, which, in conjunction with π-π stacking of the naphthalene rings, could lead to the formation of well-ordered supramolecular structures.

Extensive research has been conducted on the self-assembly of naphthalenediimides (NDIs), which are derivatives of naphthalene. google.comresearchgate.netresearchgate.net These molecules can self-assemble into various nanostructures, such as fibers, sheets, and gels, driven by a combination of hydrogen bonding and π-π stacking. researchgate.netwarwick.ac.uk Computational studies, including DFT and MD simulations, have been instrumental in understanding the forces driving these assembly processes and in predicting the final structures. researchgate.net Although NDIs are structurally different from this compound, the principles governing their self-assembly are broadly applicable and suggest that the target compound could also form interesting supramolecular architectures.

Future Research Directions and Emerging Trends

Development of Greener Synthetic Methodologies

The traditional synthesis of aminonaphthalenesulfonic acids has often relied on methods that are effective but environmentally taxing. A common historical approach involved the sulfonation of naphthylamines using high concentrations of oleum (B3057394) (fuming sulfuric acid). This process, however, is fraught with challenges, including the use of excessive corrosive acid, significant generation of acidic waste, and often low purity of the final product due to side reactions. Another older method, alkali fusion of aminated naphthalene (B1677914) polysulfonic acids, required large quantities of alkali and complicated the purification process, presenting both environmental and economic inefficiencies.

In response to these drawbacks, research has shifted towards more sustainable and "green" methodologies. A notable advancement is the development of synthetic routes that avoid harsh reagents. For instance, a modern patented method utilizes manganese dioxide and sodium pyrosulfite as sulfonating agents in a controlled alkaline solution. This process operates at milder temperatures (45–50°C) and pH levels (6.5–8), which minimizes side reactions and equipment corrosion. The reaction proceeds via electrophilic substitution, and precise control of the parameters leads to higher yields and purity.

Another promising avenue in green chemistry is the use of alternative and recoverable reaction media. Research into the synthesis of related compounds, such as 4-nitro-2,7-naphthalene disulfonic acid, has demonstrated the use of organic acids as recyclable solvents. This approach significantly reduces the generation of wastewater, a major issue in traditional sulfonation processes patsnap.com. Furthermore, solvent-free techniques, such as "Grindstone Chemistry," which involves the grinding of solid reactants, are being explored for related naphthalene compounds. This energy-efficient method eliminates the need for toxic solvents entirely ijcmas.com. Catalytic hydrogenation presents another green advancement, particularly in the reduction of nitrated precursors. The use of catalysts like cobalt, palladium, or platinum sulfides allows the reduction to proceed efficiently under pressure with hydrogen gas, offering a cleaner alternative to older reduction methods that used iron and acid google.com.

These modern approaches represent a significant move towards more environmentally friendly production, focusing on waste reduction, milder reaction conditions, and the use of recyclable materials.

Exploration of Novel Derivatives for Enhanced Functionality

The molecular structure of 4-aminonaphthalene-1,7-disulfonic acid, with its reactive amino and sulfonic acid groups, makes it a versatile platform for creating a wide array of derivatives. The primary application of these derivatives has historically been in the synthesis of azo dyes, where the amino group is diazotized and coupled with other aromatic compounds to create a vast palette of colors.

Current research is focused on creating novel derivatives with functionalities that extend beyond simple coloration. By modifying the core structure, scientists can fine-tune the electronic and physical properties of the resulting molecules. For example, the amino group can be acetylated to produce 4-acetylamino-5-hydroxynaphthalene-1,7-disulfonic acid. This modification reduces the reactivity of the amino group, which can be advantageous for controlling subsequent reactions or enhancing the stability of the compound during storage . Another modification is formylation, leading to compounds like 4-amino-5-formylnaphthalene-1,7-disulfonic acid, which introduces an aldehyde group that can participate in a different set of chemical reactions nih.gov.

A particularly innovative area of research is the development of derivatives for high-performance applications, such as in materials science. In the field of dye-sensitized solar cells (DSSCs), for instance, the stability and bonding of the dye to the semiconductor surface are critical. Research has explored replacing the traditional carboxyl anchoring groups on organic dyes with alkoxysilyl groups. These silyl derivatives form more robust bonds with the titania surface of the solar cell, leading to improved long-term stability, especially in the presence of water-based electrolytes nanoge.org. While not yet specific to this compound, this principle of functional group modification to enhance performance is a key trend that could be applied to its derivatives.

The exploration of such novel derivatives is driven by the demand for materials with specific, enhanced properties for advanced technological applications, moving beyond the traditional realm of dyes and pigments.

Advanced Applications in Sensors and Optoelectronic Materials

The inherent fluorescent properties of the naphthalene core in this compound and its derivatives make them promising candidates for advanced applications in sensors and optoelectronics. The electronic behavior of these molecules can be highly sensitive to their local environment.

A significant development in this area is the creation of fluorescent polymers for use as chemical sensors. Researchers have synthesized a polymer by linking 4-aminonaphthalene-1-sulfonic acid to an alginate backbone (AmNS-ALG). This material exhibits solvatochromism, meaning its fluorescence properties change depending on the polarity of the surrounding solvent researchgate.net. The polymer shows a noticeable shift in its excitation and emission spectra when moved between solvents of different polarities, such as from water to butanol. This sensitivity allows the material to function as a sensor for detecting medium polarity, an application valuable in various chemical and biological analyses researchgate.net.

The photophysical data for such a system is summarized below:

| Solvent | Excitation Max (λex) | Emission Max (λem) | Stokes Shift (Δλ) |

| Water | 325 nm | - | - |

| Butanol | 429 nm | - | - |

Note: Specific emission maxima and Stokes shift data were dependent on experimental setup in the cited research. The fluorescence lifetime of the AmNS-ALG polymer was also found to be dependent on solvent polarity, decreasing from 11 ns in water to 7 ns in butanol researchgate.net.

Furthermore, the broader class of organic dyes, to which derivatives of this compound belong, is integral to the field of optoelectronics, particularly in the development of dye-sensitized solar cells (DSSCs). The function of a DSSC relies on a dye molecule absorbing light and injecting an electron into a semiconductor material. The efficiency and stability of these cells are directly related to the chemical structure of the dye. Theoretical studies and experimental work on similar dye structures show that the localization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be engineered through chemical modification to optimize the electron injection process nanoge.org. This opens the possibility of designing specific derivatives of this compound for use in next-generation solar energy technologies.

Integration with Catalytic Systems

The functional groups on this compound and its isomers make them suitable for integration into catalytic systems, either as catalysts themselves or as key components in catalyzed reactions.

A clear example of this is the development of heterogeneous solid acid catalysts. Researchers have successfully immobilized 7-amino-1-naphthalene sulfonic acid onto silica nanoparticles. The sulfonic acid group (-SO₃H) on the naphthalene ring provides a strong Brønsted acid site. This solid acid catalyst has proven effective in promoting esterification reactions, such as the reaction of n-butyl alcohol with various acids, achieving high conversion rates (88%) and excellent selectivity towards the desired ester product researchgate.net. A major advantage of such a heterogeneous catalyst is its ease of separation from the reaction mixture and its potential for regeneration and reuse over multiple cycles researchgate.net.

The compound also plays a role as a substrate in reactions that utilize catalytic systems. The modern, greener synthesis methods discussed earlier rely on catalysis. For example, the use of manganese dioxide as an oxidizing agent in the sulfonation process is a form of oxidative catalysis that enables the reaction to proceed under milder conditions than traditional methods . Similarly, the reduction of nitronaphthalene precursors to form the amino group is often achieved through catalytic hydrogenation, using catalysts based on metals like palladium or platinum google.com. In these contexts, the naphthalene derivative is not the catalyst but is a reactant in an integrated catalytic cycle.

These examples highlight the dual role of aminonaphthalenesulfonic acids in catalysis: as foundational structures for creating new catalysts and as substrates in efficient, catalyzed industrial processes.

In-depth Mechanistic Studies of Industrial Reactions